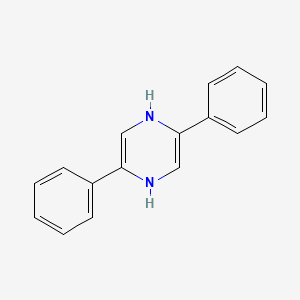

2,5-Diphenyl-1,4-dihydropyrazine

Description

Significance of Dihydropyrazines in Modern Organic Synthesis and Medicinal Chemistry

Dihydropyrazines, which are intermediates of glycation products, are prevalent in both biological systems and the environment. jst.go.jp Their skeletons can be formed through the dimerization of molecules like D-glucosamine or 5-aminolevulinic acid. jst.go.jp Many pyrazine (B50134) derivatives, which can be metabolites of dihydropyrazines, have been identified in various foods and even human urine. jst.go.jp

The 1,4-dihydropyridine (B1200194) (1,4-DHP) scaffold, a related and extensively studied structure, is recognized as a "privileged structure" in drug discovery. nih.gov This designation is due to its ability to confer a wide range of valuable medicinal properties to molecules. nih.gov The term "privileged structure" refers to a semi-rigid molecular framework that can accommodate numerous hydrophobic groups without collapsing, a feature that often leads to drug-like activities. nih.gov The diverse therapeutic applications of synthetic 1,4-DHPs have made them a favored scaffold for synthetic and medicinal chemists. nih.gov These applications span a wide range of activities, including but not limited to calcium channel blockers, anticancer agents, and anti-inflammatory compounds. nih.gov

The versatility of the dihydropyrazine (B8608421) core is further highlighted by its use as a building block for natural products and its inherent biological activities. researchgate.net The ability to functionalize the dihydropyrazine ring, for instance through the introduction of an acetyl group at the nitrogen positions, can lead to significant changes in its properties. researchgate.net

Overview of the 1,4-Dihydropyrazine (B12976148) Scaffold and its Chemical Importance

The 1,4-dihydropyrazine scaffold is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This core structure is a key component in a variety of chemical transformations and serves as a precursor for more complex molecules. For instance, 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine has been utilized as a precursor for creating nitrogen and oxygen-containing few-layered carbon sheets through a simple air-exposure process at room temperature. rsc.org This highlights the potential of dihydropyrazine derivatives in materials science.

The chemical reactivity of the 1,4-dihydropyrazine ring allows for various synthetic manipulations. For example, pyrazines can be converted to 1,4-dihydropyrazine derivatives through transition-metal-free diboration, silaboration, and hydroboration reactions. rsc.org This dearomatizing conversion provides a high-yield pathway to N-borylated 1,4-dihydropyrazines and 1,2,3,4-tetrahydropyrazines. rsc.org Furthermore, α-hydroxyketones can be oxidized and then trapped in situ with aliphatic 1,2-diamines to produce dihydropyrazines in a one-pot procedure, which conveniently avoids the isolation of highly reactive 1,2-dicarbonyl intermediates. rsc.org

The stability and tautomerism of dihydropyrimidine (B8664642) systems, which are structurally related to dihydropyrazines, have been subjects of detailed study. clockss.org For instance, certain dihydropyrimidines have been shown to exist as a single tautomer in the crystalline state but as an equilibrium mixture of different tautomers in solution. clockss.org This behavior underscores the subtle electronic and structural factors that govern the properties of these heterocyclic systems.

Historical Context and Evolution of Research on Dihydropyrazine Systems

The history of pyrazine chemistry dates back to the late 19th century. The term "pyrazine" was suggested independently by Mason and Wolff in 1887 to describe a six-membered ring with four carbon and two nitrogen atoms. researchgate.net The classical preparation of pyrazine involved the oxidation of dihydropyrazine, which was itself formed from the condensation of a 1,2-dicarbonyl compound with 1,2-diaminoethane. researchgate.net

Early research laid the groundwork for the synthesis of various pyrazine derivatives. For instance, the synthesis of 2,5-diphenylpyrazine (B189496) has been reported through various methods, including as a by-product in the synthesis of other complex molecules. researchgate.net

While the chemical properties of 1,4-dihydropyrazines have been a subject of study for many years, their photochemical properties have received comparatively less attention until more recently. researchgate.net Modern research has explored the visible-light-driven [2+2] photocycloaddition of N,N'-diacyl-1,4-dihydropyrazines, leading to the formation of syn-dimers and cage-dimers. researchgate.net This demonstrates the ongoing evolution of research into the reactivity and potential applications of dihydropyrazine systems.

The synthesis of dihydropyrazines has also been advanced through methods involving diaminomaleonitrile, as reported in the late 1970s. acs.org More contemporary research has focused on the development of novel synthetic methodologies, including the use of tandem oxidation processes to prepare dihydropyrazines from α-hydroxyketones and 1,2-diamines. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

87498-10-0 |

|---|---|

Molecular Formula |

C16H14N2 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2,5-diphenyl-1,4-dihydropyrazine |

InChI |

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)15-11-18-16(12-17-15)14-9-5-2-6-10-14/h1-12,17-18H |

InChI Key |

GYBYPABGMJHWPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=CN2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Diphenyl 1,4 Dihydropyrazine and Substituted 1,4 Dihydropyrazines

Classical Condensation Reactions for Dihydropyrazine (B8608421) Formation

Classical condensation reactions represent the foundational methods for constructing the 1,4-dihydropyrazine (B12976148) ring system. These reactions typically involve the formation of carbon-nitrogen bonds through the reaction of amine and carbonyl functionalities.

Condensation of α-Aminoketones

The self-condensation of α-aminoketones is a direct and well-established method for the synthesis of 2,5-disubstituted-1,4-dihydropyrazines. In this reaction, two molecules of an α-aminoketone react with each other. The amino group of one molecule attacks the carbonyl group of the second molecule, and vice versa, leading to a double condensation and the formation of the dihydropyrazine ring. researchgate.net For instance, the self-condensation of α-aminoacetophenone would theoretically yield 2,5-diphenyl-1,4-dihydropyrazine. However, the stability of the α-aminoketone starting material can be a challenge, as they can be prone to self-reaction or decomposition. The amine is often protected as its salt to prevent premature reaction, and subsequent neutralization initiates the condensation. researchgate.net

Condensation of Diphenacyl Anilines with N-Nucleophiles

A more controlled approach involves the condensation of N,N-diphenacyl anilines with nitrogen nucleophiles, such as primary amines. In this method, a pre-formed N,N-diphenacyl aniline (B41778), which contains two phenacyl groups attached to a nitrogen atom, serves as the backbone of the dihydropyrazine ring. The reaction with a primary arylamine leads to the formation of a 1,4-diaryl-3,5-diphenyl-1,4-dihydropyrazine. psu.edu This method offers the advantage of introducing different substituents at the 1 and 4 positions of the dihydropyrazine ring by varying the starting aniline and the reacting N-nucleophile. The reaction is often carried out under thermal conditions, and in some cases, Lewis acids can be used to promote the reaction at lower temperatures. psu.edu

Transition Metal-Catalyzed Approaches

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective formation of complex organic molecules, including 1,4-dihydropyrazines. These methods offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Palladium-Catalyzed Reactions (e.g., Suzuki, Stille, Reduction) for Dihydropyrazine Derivatives

Palladium catalysis has been instrumental in the synthesis of functionalized 1,4-dihydropyrazine derivatives. researchgate.net

Suzuki and Stille Cross-Coupling Reactions: These powerful cross-coupling reactions are used to introduce aryl or vinyl substituents onto a pre-existing dihydropyrazine scaffold. For example, a dihalo-dihydropyrazine can be coupled with boronic acids (Suzuki reaction) or organostannanes (Stille reaction) in the presence of a palladium catalyst to yield disubstituted dihydropyrazines. researchgate.netyoutube.com The choice of ligands for the palladium catalyst is crucial for the success of these reactions, with dialkylbiaryl phosphine (B1218219) ligands often being highly effective. nih.gov

Palladium-Catalyzed Reduction: Palladium catalysts can also be employed in the reduction of suitable precursors to form the 1,4-dihydropyrazine ring. For instance, the reduction of a 1,4-dihydropyrazine bis(vinyl phosphate) using a palladium catalyst with a suitable hydrogen source can lead to the formation of the corresponding 1,4-dihydropyrazine. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions for Dihydropyrazine Synthesis

| Reaction Type | Substrates | Catalyst System | Product |

|---|---|---|---|

| Suzuki Coupling | 1,4-Dihydropyrazine bis(vinyl phosphate), Arylboronic acid | Pd(OAc)₂, Ligand | 2,5-Diaryl-1,4-dihydropyrazine |

| Stille Coupling | Dihalo-dihydropyrazine, Organostannane | Pd(PPh₃)₄ | Disubstituted-1,4-dihydropyrazine |

| Reduction | 1,4-Dihydropyrazine bis(vinyl phosphate) | Pd(OAc)₂, H-source | 1,4-Dihydropyrazine |

Ruthenium-Catalyzed Dehydrogenative Coupling of Amino Alcohols to Dihydropyrazine Intermediates

Ruthenium complexes have emerged as effective catalysts for the dehydrogenative coupling of amino alcohols. This process involves the oxidation of the alcohol to an aldehyde, followed by condensation with the amine and subsequent cyclization and dehydrogenation to form a pyrazine (B50134). While the final product is often the aromatic pyrazine, dihydropyrazine species are key intermediates in this reaction pathway. rsc.org The reaction is atom-economical as it produces hydrogen gas and water as the only byproducts.

Manganese-Catalyzed Dehydrogenative Self-Coupling for Pyrazine Precursors

In a similar vein to ruthenium catalysis, manganese pincer complexes have been developed for the dehydrogenative self-coupling of β-amino alcohols to produce 2,5-substituted pyrazines. nih.govnih.govexlibrisgroup.comacs.orgst-andrews.ac.uk This method is particularly noteworthy as it utilizes an earth-abundant and less toxic metal. The proposed mechanism involves the manganese-catalyzed dehydrogenation of the amino alcohol to an amino ketone, which then undergoes self-condensation to form a dihydropyrazine intermediate. This intermediate subsequently aromatizes to the final pyrazine product. nih.gov

Table 2: Comparison of Dehydrogenative Coupling Catalysts

| Catalyst Metal | Substrates | Key Features |

|---|---|---|

| Ruthenium | Amino alcohols | Forms dihydropyrazine intermediates en route to pyrazines. |

| Manganese | β-Amino alcohols | Utilizes an earth-abundant metal for sustainable synthesis. |

Microwave-Assisted Synthetic Protocols for Dihydropyrazines

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including dihydropyrazines.

One notable approach involves the one-pot, three-component Hantzsch condensation reaction under solvent-free conditions. nih.gov For instance, the synthesis of fluorescent 1,4-dihydropyridine (B1200194) nucleoside analogs has been achieved with high yields (86–96%) by reacting 3′,5′-di-O-acetyl-5-formyl-2′-deoxyuridine, a β-keto ester, and ammonium (B1175870) acetate (B1210297) under microwave irradiation. nih.gov This method's superiority over conventional heating was demonstrated by a significant increase in yield and a reduction in reaction time. nih.gov

Another example is the synthesis of 3,4-dihydro-2H-benzo[b] acs.orgrsc.orgoxazines from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides. arkat-usa.org Microwave assistance in this multi-component reaction not only reduced the reaction time and the amount of solvent required but also improved the yield and purity of the products. arkat-usa.org Similarly, the synthesis of 2,5-piperazinediones has been efficiently carried out by the microwave irradiation of N-Boc dipeptide esters under solvent-free conditions, highlighting the environmentally friendly nature of this approach. researchgate.net

The application of microwave irradiation has also been extended to the synthesis of various triazole derivatives, significantly reducing reaction times from hours to minutes while achieving impressive yields. nih.gov For example, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was accomplished in just 33–90 seconds with an 82% yield. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Compound Class | Reaction Type | Microwave Conditions | Conventional Conditions | Yield (Microwave) | Yield (Conventional) | Ref |

|---|---|---|---|---|---|---|

| 1,4-Dihydropyridine Nucleosides | Hantzsch Condensation | 60°C, 30 min, solvent-free | 50°C, CH3CN | 58% | 42% | nih.gov |

| 3,4-Dihydro-2H-benzo[b] acs.orgrsc.orgoxazines | Multi-component | 90-95°C, 50-60 min | N/A | Improved | N/A | arkat-usa.orgdpkmr.edu.in |

| 2,5-Piperazinediones | Cyclization | N/A | N/A | High | N/A | researchgate.net |

| 1,2,4-Triazole Derivatives | Cyclization | 33-90 sec | Several hours | 82% | N/A | nih.gov |

Electrochemical Synthesis Methods

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for redox reactions, as it often avoids the need for chemical reagents. gre.ac.uk

Electrochemical Reduction of Pyrazines to Dihydropyrazines

The electrochemical reduction of pyrazines in an alkaline hydroorganic medium is a well-established method for producing 1,4-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com These initial products are often highly oxidizable and cannot be isolated directly. cdnsciencepub.comcdnsciencepub.com They tend to isomerize in solution to the more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.comcdnsciencepub.com The rate of this isomerization is influenced by factors such as pH and the nature of the co-solvent. cdnsciencepub.comcdnsciencepub.com For instance, it has been shown that 3,6-dihydro-2,5-diphenylpyrazine exists in a thermodynamic equilibrium with 1,6-dihydro-2,5-diphenylpyrazine. cdnsciencepub.comcdnsciencepub.com

The electrochemical reduction of pyrazine on a silver electrode has been studied using surface-enhanced Raman scattering (SERS), which indicated the formation of the 1,4-dihydropyrazine cation as the main product at potentials more negative than -900 mV (vs. SCE). rsc.org This reduction is not entirely reversible, with some of the dihydropyrazine product remaining on the electrode surface upon positive potential scanning. rsc.org

The electrochemical behavior of pyrazine derivatives is highly dependent on the pH of the medium. For example, the reduction of 2-hydroxy-3-phenyl-6-methylpyrazine involves a two-electron process, with the number of protons involved varying with pH. researchgate.net At different pH ranges, the reaction can proceed through protonated or non-protonated species, leading to the formation of dihydropyrazine derivatives. researchgate.net More recent work has demonstrated the electrocatalytic hydrogenation of pyrazines to piperazines, a 6e-/6H+ reduction process, which proceeds via a 1,4-dihydropyrazine intermediate. acs.org

Table 2: Key Findings in the Electrochemical Reduction of Pyrazines

| Pyrazine Derivative | Method | Key Observation | Product(s) | Ref |

|---|---|---|---|---|

| Various Pyrazines | Electrochemical Reduction | Formation of unstable 1,4-dihydropyrazines that isomerize. | 1,2- or 1,6-Dihydropyrazines | cdnsciencepub.comcdnsciencepub.com |

| Pyrazine | SERS on Ag electrode | Main product is the 1,4-dihydropyrazine cation. | 1,4-Dihydropyrazine cation | rsc.org |

| 2-Hydroxy-3-phenyl-6-methylpyrazine | Polarography, Voltammetry | pH-dependent two-electron reduction. | Dihydropyrazine derivative | researchgate.net |

| Pyrazine | Electrocatalytic Hydrogenation | 6e-/6H+ reduction to piperazine. | Piperazine (via 1,4-dihydropyrazine) | acs.org |

Emerging and Specific Synthetic Routes to Dihydropyrazines

Beyond microwave and electrochemical methods, several other innovative synthetic strategies have been developed for constructing the dihydropyrazine core.

Synthesis from Dehydroamino Acid Derivatives

Dehydroamino acids are versatile building blocks in peptide synthesis. magtech.com.cnmdpi.com While their direct use in forming dihydropyrazine rings is less common, their precursors and related methodologies can be adapted. For example, the synthesis of peptides containing α,β-dehydroamino acids often involves the elimination of hydroxyl groups from serine or threonine derivatives or the olefination of prefunctionalized glycine (B1666218) derivatives. nih.gov These methods provide access to precursors that could potentially be used in cyclization reactions to form dihydropyrazine structures. Research has focused on developing general protocols for synthesizing α,β-dehydroamino acids and their peptides, which could be extended to the synthesis of heterocyclic systems. nih.gov

Multi-component Reactions for Dihydropyrazine Core Construction

Multi-component reactions (MCRs) are highly efficient for building complex molecules in a single step, aligning with the principles of green chemistry. frontiersin.orgnih.gov Several MCRs have been developed for the synthesis of dihydropyrazine derivatives.

One such approach is an isocyanide-based MCR involving the reaction of 1,2-diamine compounds with diketene. acs.org This method has been used to synthesize 1,6-dihydropyrazine-2,3-dicarbonitriles in good to excellent yields at room temperature. acs.org Another strategy involves a one-pot Ugi/intramolecular annulation sequence to generate novel spirocyclic dihydropyrazin-2(1H)-ones. thieme-connect.com This reaction requires careful optimization of the acid, solvent, and temperature for the cyclization step. thieme-connect.com

The well-known Hantzsch reaction, traditionally used for dihydropyridine (B1217469) synthesis, has also been adapted for dihydropyrazine synthesis. frontiersin.orgbeilstein-journals.org This typically involves the one-pot reaction of an aldehyde, a β-ketoester, and a nitrogen source like ammonium acetate. frontiersin.org These reactions can be catalyzed by various sustainable catalysts, leading to high yields in short reaction times. frontiersin.orgbeilstein-journals.org

Table 3: Overview of Multi-component Reactions for Dihydropyrazine Synthesis

| Reaction Type | Key Reactants | Product | Advantages | Ref |

|---|---|---|---|---|

| Isocyanide-based MCR | 1,2-Diamine, Diketene, Isocyanide | 1,6-Dihydropyrazine-2,3-dicarbonitriles | Good to excellent yields, mild conditions | acs.org |

| Ugi/Intramolecular Annulation | Ketone, Carboxylic Acid, Amine, Isocyanide | Spirocyclic Dihydropyrazin-2(1H)-ones | Access to novel spirocyclic structures | thieme-connect.com |

| Hantzsch-type Reaction | Aldehyde, β-Ketoester, Ammonium Acetate | Substituted Dihydropyridines (analogous to dihydropyrazines) | High yields, short reaction times, sustainable catalysts | frontiersin.orgbeilstein-journals.org |

Reaction Mechanisms and Chemical Transformations of 2,5 Diphenyl 1,4 Dihydropyrazine Derivatives

Isomerization and Tautomerism Studies

Dihydropyrazines exist as several constitutional isomers and tautomers, and their interconversion is a key aspect of their chemistry. wikipedia.orgpsiberg.com The specific placement of the double bonds and hydrogen atoms on the nitrogen atoms defines these isomers, which include 1,4-, 1,2-, and 1,6-dihydropyrazine structures.

The 1,4-dihydropyrazine (B12976148) isomer is often not the most stable form. It can undergo rearrangement to the corresponding 1,2-dihydropyrazine. psu.edu This isomerization is significant because the different isomers exhibit distinct chemical reactivity. For instance, while 1,4-dihydropyrazines are antiaromatic 8π electron systems, their 1,2- and 1,6-isomers are non-conjugated enamines. psu.edu

The synthesis of 3-substituted 1,2-dihydropyrazines can be achieved through the regioselective reduction of N-acylpyrazinium salts. researchgate.net Studies have shown that substitution with electron-donating groups favors the formation of the 1,2-isomers over the 1,6-isomers, attributed to the greater stability of the former. researchgate.net In the case of 2,5-diphenyl-1,4-dihydropyrazine, the presence of the phenyl groups influences the stability and likelihood of isomerization. It has been reported that during the condensation of α-aminoketones, the expected 1,4-dihydropyrazine can readily isomerize to the more stable 1,2-dihydropyrazine. psu.edu

The various dihydropyrazine (B8608421) isomers can exist in a thermodynamic equilibrium. nih.gov Tautomers are isomers that readily interconvert, typically through the relocation of a hydrogen atom. wikipedia.org The 3,6-dihydro-2,5-diphenylpyrazine is a tautomeric form of this compound. The equilibrium between these isomers and others, such as the 1,6-dihydro-2,5-diphenylpyrazine, is dictated by their relative thermodynamic stabilities.

Generally, the 1,2-dihydropyrazine isomer is found to be more stable than the 1,4- or 1,6-isomers. researchgate.netpsu.edu This increased stability can be attributed to the electronic and steric effects of the substituents on the ring. For instance, in the synthesis of 1,4-diaryl-3,5-diphenyl-1,4-dihydropyrazine, specific conditions are required to isolate this isomer and prevent its rearrangement to the corresponding 1,2-dihydropyrazine. psu.edu The equilibrium often favors the isomer that minimizes steric repulsion and maximizes electronic stabilization. While detailed thermodynamic data for the equilibrium between 3,6-dihydro-2,5-diphenylpyrazine and its isomers are not extensively documented in the provided sources, the general principles of isomer stability in related systems suggest that the non-conjugated 1,2-dihydro isomer is a significant species in any equilibrium mixture. researchgate.netpsu.edu

Photochemical Reactions and Reactivity

The photochemical properties of 1,4-dihydropyrazines have received less attention compared to their other chemical behaviors, but they exhibit unique reactivity under irradiation. researchgate.net Studies on 1-aryl-1,4-dihydropyrazines have shown that these compounds are generally unstable under UV light. researchgate.net

Irradiation can induce several transformations. One observed reaction is a photochemical ring contraction, where 1-aryl-1,4-dihydropyrazines convert to 1-aryl-1H-imidazoles. This process is proposed to occur via a 6π-electron cyclization followed by a [1+2] cycloreversion. researchgate.net Another significant photochemical reaction is the [2+2] photocycloaddition. N,N'-diacyl-1,4-dihydropyrazines, for example, can undergo [2+2] photocycloaddition when irradiated with blue light (430 nm), yielding syn-dimers and cage-dimers. researchgate.net

In related dihydropyrazine N-oxide systems, the direction of the photochemical reaction can be controlled by the wavelength of light used. Irradiation at 365 nm (UV) can lead to the cyclization of multiple functional groups, whereas visible-light irradiation (450 nm) may allow for more regioselective transformations. rsc.org This suggests that the photochemical behavior of this compound could also be wavelength-dependent, potentially leading to different photoproducts such as dimers or ring-contracted species.

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of this compound and its analogs are of significant interest for understanding their electron transfer capabilities and potential applications in areas like organic electronics and redox-active materials.

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques used to study the redox behavior of chemical species. pineresearch.comopenaccesspub.orgpalmsens.com For dihydropyrazine derivatives, these methods reveal information about their oxidation and reduction potentials.

Studies on related pyrazine (B50134) systems show that they undergo reduction to 1,4-dihydropyrazine through a coupled two-electron, multi-proton transfer reaction. dtu.dk In acidic conditions (pH < 2), the two individual one-electron transfer steps can be observed as separate peaks in cyclic voltammetry. dtu.dk At higher pH, these peaks often merge into a single peak. dtu.dk

Investigations into similar dinitrophenylhydrazine derivatives using CV and DPV have shown multiple anodic (oxidation) and cathodic (reduction) peaks, indicating complex, multi-step electron transfer processes. lew.ro For instance, 2,2-diphenyl-1-(2,4-dinitrophenyl)hydrazine exhibits several anodic peaks, with some merging at higher scan rates. lew.ro The presence of an acidic hydrogen atom is a key feature, and its removal by a base can significantly alter the electrochemical behavior by increasing the conjugation within the molecule. lew.ro The reversibility of these redox processes can be assessed by the separation between the anodic and cathodic peak potentials. lew.ro

Controlled potential electrolysis is a technique used to carry out redox reactions on a larger scale than in voltammetric methods, allowing for the synthesis and isolation of products. rsc.org This method involves holding the working electrode at a constant potential, corresponding to the oxidation or reduction potential of the target compound, to selectively drive a specific reaction to completion. While specific studies on the controlled potential electrolysis of this compound are not extensively detailed in the provided context, the technique is broadly applicable to organic compounds. For example, it has been used for the reduction of compounds like 2,2-dinitropropane. rsc.org In the context of dihydropyrazines, this method could be employed to systematically oxidize the molecule to the corresponding pyrazine or to study the products of multi-electron transfer processes.

The analysis of redox potentials obtained from techniques like CV and DPV provides fundamental insights into the electron-donating or -accepting nature of a molecule. For pyrazine derivatives, the redox potential is influenced by the substituents on the ring. dtu.dk The kinetics of the electron transfer and the reversibility of the redox couple are also affected by the number and type of substituents. dtu.dk

The mechanism of electron transfer in related systems, such as the electrochemical oxidation of diphenylamine, has been proposed to follow an EC2EE-type process, which involves an initial dimerization of radical cations followed by proton loss and further electron transfer reactions. utexas.edu The study of electron transfer is crucial in fields like photocatalysis, where the efficiency of a system depends on the dynamics of electron transfer between a photosensitizer and other components. mdpi.comrsc.org The redox potentials of a molecule are a key factor in determining the feasibility and rate of such electron transfer processes. semanticscholar.org

Table 2: Electrochemical Data for a Related Hydrazine Derivative

| Compound | Anodic Peak Potentials (V) | Cathodic Peak Potentials (V) |

|---|---|---|

| 2,2-diphenyl-1-(2,4-dinitrophenyl)hydrazine | 0.344, 0.904, 1.327 | 0.289, 0.834 |

Data from high scan rate cyclic voltammetry. lew.ro

C-H Bond Functionalization and Arylation Reactions

The direct functionalization of carbon-hydrogen (C-H) bonds represents a powerful strategy in modern synthetic chemistry, offering an atom-economical pathway to complex molecules without the need for pre-functionalized starting materials. In the context of dihydropyrazine derivatives, this approach has been notably successful through the use of transition metal catalysis.

Recent research has demonstrated the efficacy of a Ruthenium(II) catalyst system for the direct arylation of diphenylpyrazine derivatives. libretexts.org A key finding is that the conformational flexibility of the dihydropyrazine ring plays a crucial role in the extent of C-H bond activation and subsequent arylation at the ortho-positions of the phenyl groups. libretexts.orgmasterorganicchemistry.com

The reaction is facilitated by a Ru(II)/carboxylate/PPh₃ catalyst system in water, often under microwave irradiation. libretexts.org Both nitrogen atoms of the dihydropyrazine ring act as directing groups, assisting in the chelation of the ruthenium catalyst. This brings the reactive metal center into close proximity to the ortho-C–H bonds of both phenyl rings, promoting their cleavage and enabling arylation. libretexts.org

A significant discovery is the difference in reactivity between the conformationally flexible 5,6-diphenyl-2,3-dihydropyrazine (B72616) and its rigid aromatic analogue, 2,3-diphenylpyrazine. The greater flexibility of the dihydropyrazine ring allows it to form the necessary ruthenacyclic intermediate more easily, which is essential for the C-H activation step. libretexts.org Consequently, the dihydropyrazine derivative can undergo up to four ortho-arylations, functionalizing all available ortho-C-H bonds. In contrast, the planar and rigid aromatic pyrazine can only undergo a maximum of three arylations due to increasing steric hindrance that prevents the effective formation of the ruthenacycle for the fourth functionalization. libretexts.org

Interestingly, the C–H bond activation process in the dihydropyrazine derivative is often accompanied by an in situ aromatization of the dihydropyrazine ring, leading to highly conjugated pyrazine products. libretexts.org

The table below summarizes the results of the Ru(II)-catalyzed arylation of 5,6-diphenyl-2,3-dihydropyrazine with 4-bromoacetophenone, highlighting how reaction conditions influence the degree of arylation.

Table 1: Ru(II)-Catalyzed Arylation of 5,6-diphenyl-2,3-dihydropyrazine

| Entry | Reactant | Arylating Agent | Conditions | Product(s) | Selectivity/Yield |

|---|---|---|---|---|---|

| 1 | 5,6-diphenyl-2,3-dihydropyrazine | 4-bromoacetophenone (excess) | Microwave, 140 °C, 4 h | Tetraarylated dihydropyrazine | 38% Yield |

Nucleophilic and Electrophilic Reactivity

The dihydropyrazine ring possesses both nucleophilic and electrophilic characteristics, allowing for a variety of chemical transformations. The electron-rich nature of the enamine-like double bonds can facilitate reactions with electrophiles, while the potential for deprotonation allows for nucleophilic functionalization.

The Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (the Michael acceptor). nih.govnih.gov In principle, the 1,4-dihydropyrazine ring contains a conjugated system that could act as a Michael acceptor. Conversely, deprotonation of an adjacent carbon could render a dihydropyrazine derivative a Michael donor.

While the general principles of Michael additions are well-established, specific documented examples of this compound participating in such reactions are not extensively detailed in the surveyed scientific literature. The reactivity would theoretically depend on the nature of the substituents on the dihydropyrazine ring and the specific nucleophile or electrophile used. nih.govnih.govbuchler-gmbh.com For the dihydropyrazine ring to act as a Michael acceptor, it would typically require activation by electron-withdrawing groups to make the double bonds sufficiently electrophilic for attack by a soft nucleophile like an enolate, amine, or thiolate. nih.gov

Anionic functionalization involves the deprotonation of a substrate to form a carbanion, which then acts as a potent nucleophile to react with an electrophile. The protons on the nitrogen atoms or potentially at the 3- and 6-positions of the this compound ring could be susceptible to deprotonation by a strong base.

The resulting anion would be a powerful nucleophile capable of reacting with a range of electrophiles, such as alkyl halides or carbonyl compounds, to introduce new functional groups onto the dihydropyrazine core. The success and regioselectivity of such a reaction would be highly dependent on the base used, the reaction conditions, and the nature of the electrophile. However, specific examples detailing the anionic functionalization of this compound through this mechanism are not prominently featured in the reviewed literature.

Structural Characterization and Conformational Analysis of 2,5 Diphenyl 1,4 Dihydropyrazine Systems

X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2,5-Diphenyl-1,4-dihydropyrazine and its analogues, this technique provides invaluable insights into molecular conformation, bond angles, and the subtle forces governing crystal packing.

Determination of Molecular Conformations (e.g., Boat Shape, Half-Chair)

The non-aromatic, six-membered dihydropyrazine (B8608421) ring is inherently flexible and can adopt several non-planar conformations. X-ray diffraction studies on related 1,4-dihydropyrazine (B12976148) derivatives have revealed that the ring structure is highly dependent on the substituents. researchgate.net These structures can range from planar to heavily distorted boat conformations. researchgate.net

In analogous systems like 1,4-dihydropyridines, the central ring commonly adopts a shallow boat conformation. rsc.org For instance, in the crystal structure of 4′-phenyl-1′,4′-dihydro-2,2′:6′,2″-terpyridine, the central 1,4-dihydropyridine (B1200194) ring exhibits this boat-like shape. mdpi.com This is characterized by the nitrogen and the opposing carbon atom being puckered out of the plane formed by the other four atoms of the ring. Another possible conformation for six-membered heterocyclic rings is the half-chair form, which has been observed in the oxocyclohexene ring of certain 1,4-dihydropyridine derivatives. rsc.org Given the structural similarities, it is highly probable that this compound also adopts a non-planar conformation, likely a boat or a twisted-boat form, in the solid state to alleviate steric strain between the bulky phenyl substituents and the dihydropyrazine ring protons.

Analysis of Dihedral Angles and their Influence on Molecular Architecture

In a related compound, trans-5,6-diphenylperhydropyran-2,4-dione, the dihedral angle between the two phenyl ring planes is a significant 59.1°. grafiati.com For substituted triazoles, the dihedral angles between the benzene (B151609) rings and the central triazole ring can vary, for example, being 30.95° and 70.69°. grafiati.com The orientation of the phenyl rings relative to the central heterocyclic ring profoundly impacts the molecular packing and intermolecular interactions. For this compound, one would expect the phenyl rings to be twisted out of the plane of the dihydropyrazine ring to minimize steric clashes, resulting in significant dihedral angles.

The internal torsion angles of the dihydropyrazine ring itself define its boat or half-chair conformation. For example, in a 1,4-dihydropyridine analogue, the N1-C1 and N1-C5 bond lengths are 1.384(2) Å and 1.383(2) Å respectively, while the C1-C2 and C4-C5 double bonds are shorter at 1.338(3) Å and 1.341(2) Å. mdpi.com The saturated C2-C3 and C3-C4 bonds are correspondingly longer at 1.527(2) Å and 1.512(2) Å. mdpi.com These variations in bond lengths and the associated torsion angles are indicative of the non-planar nature of the ring.

Investigation of Intermolecular Interactions (e.g., C-H...π interactions, hydrogen bonding)

The way molecules of this compound arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the crystal's stability and properties.

In the solid state, C-H...π interactions are expected to be a prominent feature, where a C-H bond from one molecule interacts with the electron-rich π system of a phenyl ring on an adjacent molecule. Similar interactions are observed in the crystal structure of 1,4-dibenzylpiperazines. nih.gov Additionally, the N-H protons of the dihydropyrazine ring can participate in hydrogen bonding. In the absence of stronger hydrogen bond acceptors, these N-H groups might form N-H...π interactions with the phenyl rings of neighboring molecules.

Advanced Spectroscopic Investigations for Structural Elucidation and Conformational Insight

Spectroscopic techniques provide a powerful means to study the structure and dynamics of molecules in solution, offering a complementary perspective to solid-state crystallographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Variable-Temperature NMR)

NMR spectroscopy is an indispensable tool for confirming the molecular structure and probing the conformational dynamics of this compound in solution.

¹H and ¹³C NMR: The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the two phenyl rings, likely appearing as complex multiplets in the downfield region (typically 7.0-8.0 ppm). The protons on the dihydropyrazine ring would have distinct chemical shifts. The N-H protons would likely appear as a broader signal, the position of which could be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings. The sp² and sp³ hybridized carbons of the dihydropyrazine ring would also have characteristic chemical shifts. For comparison, the fully aromatized 2,5-diphenylpyrazine (B189496) shows aromatic carbon signals at approximately 150.7, 141.2, 136.3, 129.7, 129.0, and 126.8 ppm. rsc.org In 1,4-dihydropyridine systems, the C-2/C-6 carbons typically resonate around 146 ppm, while the C-3/C-5 carbons appear at lower chemical shifts (around 100 ppm), and the C-4 carbon resonates between 36.8 and 41.3 ppm. scielo.br

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Related Heterocyclic Compounds

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Source |

| 2,5-Diphenylpyrazine | CDCl₃ | 9.06 (s, 2H), 8.05 (d, 4H), 7.46-7.53 (m, 6H) | 150.7, 141.2, 136.3, 129.7, 129.0, 126.8 | rsc.org |

| 2,5-di-p-Tolylpyrazine | CDCl₃ | 8.89 (s, 2H), 8.03 (d, 4H), 7.31 (d, 4H), 2.42 (s, 6H) | 151.5, 140.0, 139.2, 133.8, 129.7, 126.9 | rsc.org |

| 2-Ethyl-4,4-diphenyl-pyrrolidine | CDCl₃ | 0.97 (t, 3H), 1.49-1.70 (m, 2H), 2.10 (dd, 1H), 2.77 (dd, 1H), 3.15-3.24 (m, 1H), 3.34 (br s, 1H), 3.47 (d, 1H), 3.80 (d, 1H), 7.15-7.40 (m, 10H) | 12.6, 30.5, 45.7, 57.4, 58.0, 60.7, 127.2, 127.9, 128.0, 129.4, 129.5, 147.4, 148.2 | rsc.org |

Variable-Temperature (VT) NMR: VT-NMR studies can provide valuable information about dynamic processes, such as ring inversion or restricted rotation around the C(phenyl)-C(dihydropyrazine) bonds. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal line shapes. nih.gov For N,N-diacyl-1,4-dihydropyrazines, VT-NMR has been used to study their complex NMR spectra. researchgate.net If there is a significant energy barrier to a conformational process, cooling the sample may slow the process enough to allow for the observation of distinct signals for the different conformers, a phenomenon known as decoalescence. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is a crucial technique for the unambiguous determination of the elemental composition of a molecule. escholarship.org By providing a highly accurate mass measurement (typically with sub-ppm accuracy), HRMS can confirm the molecular formula of this compound. nih.gov This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. The high sensitivity of HRMS also allows for the detection and identification of trace impurities or degradation products. escholarship.org

Interactive Data Table: HRMS Data for a Related Heterocyclic Compound

| Compound | Ionization Mode | Calculated m/z | Found m/z | Source |

| 2-Ethyl-4,4-diphenyl-pyrrolidine | [M+H]⁺ | 251.16740 | 251.16720 | rsc.org |

UV-Vis Absorption Spectroscopy for Electronic Transitions and Conformational Effects

UV-Vis absorption spectroscopy is a key technique for investigating the electronic transitions within the this compound system. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, and the wavelengths at which these absorptions occur provide insight into the electronic structure of the molecule.

The spectra of dihydropyrazine derivatives are characterized by absorption bands that are sensitive to the conformation of the molecule and the nature of its substituents. The planarity of the dihydropyrazine ring and the rotational angles of the phenyl groups significantly influence the extent of π-conjugation. Greater conjugation typically leads to a bathochromic (red) shift in the absorption maximum (λmax), meaning it occurs at a longer wavelength. msu.edu

For instance, studies on symmetrically substituted 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles, which share structural similarities with the phenyl-substituted dihydropyrazine system, show a single, unstructured band in their UV-Vis spectra in dichloromethane. researchgate.net This band is attributed to a π-π* electron transition within the conjugated bond network. researchgate.net The position of this band is influenced by the electronic nature of the aryl substituents.

In related systems like 1,4-dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes, the stereochemistry and substituents on the aromatic rings cause noticeable shifts in the UV-Vis spectra, highlighting the impact of molecular geometry on electronic properties. nih.gov Extending the conjugation in polyene systems consistently results in bathochromic and hyperchromic shifts in absorption. msu.edu

Interactive Table:

Computational and Theoretical Studies

Computational chemistry provides powerful tools to complement experimental findings and offer a deeper understanding of the molecular and electronic properties of this compound systems.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

DFT studies on related heterocyclic systems have successfully rationalized differences in the performance of organic dyes in solar cells based on their molecular structure and electronic properties. rsc.org For instance, calculations on tetrapyrazinoporphyrazine complexes have shown how peripheral substituents influence the geometry and electronic structure. mdpi.com The choice of functional and basis set, such as B3LYP/6-31G(d), is critical for obtaining accurate results that correlate well with experimental data, such as those from X-ray crystallography. semanticscholar.orgnih.gov

Molecular Simulation and Potential Energy Surface (PES) Analysis of Conformational Flexibility

Molecular simulations and the analysis of the Potential Energy Surface (PES) are essential for exploring the conformational flexibility of this compound. bohrium.com The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. muni.czresearchgate.net By mapping the PES, researchers can identify energy minima, which correspond to stable conformations, and transition states, which are the energy barriers between these conformations. muni.cz

For flexible molecules like this compound, the rotation of the phenyl groups relative to the dihydropyrazine ring is a key conformational variable. PES scans, where the energy is calculated for a series of rotational angles, can reveal the most stable rotational isomers (rotamers) and the energy barriers to their interconversion. Recent advancements have utilized neural networks trained on quantum mechanical data to construct accurate and efficient PESs for complex organic molecules. rug.nl These computational approaches allow for the study of dynamic processes and the relative populations of different conformers at thermal equilibrium. wayne.edu

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and their Energetics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's electronic absorption properties and kinetic stability. researchgate.net

For this compound, DFT and time-dependent DFT (TD-DFT) calculations are employed to determine the energies and spatial distributions of the HOMO and LUMO. bhu.ac.in The HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. The HOMO-LUMO gap can be correlated with the longest wavelength absorption band in the UV-Vis spectrum. A smaller gap generally corresponds to a longer wavelength of absorption, indicating a more easily excitable molecule.

Interactive Table:

Studies on Aromaticity and Antiaromaticity in Dihydropyrazines (e.g., NICS values)

The concept of aromaticity is fundamental to the stability and reactivity of cyclic conjugated systems. While the 1,4-dihydropyrazine ring itself is not aromatic, the introduction of phenyl substituents raises questions about the electronic communication between the rings and the potential for induced aromatic or antiaromatic character. A common computational method to quantify aromaticity is the calculation of Nucleus-Independent Chemical Shift (NICS) values. wikipedia.orgmdpi.com

NICS is typically calculated at the center of a ring. mdpi.com A negative NICS value is indicative of a diatropic ring current and, therefore, aromaticity, while a positive value suggests a paratropic ring current and antiaromaticity. wikipedia.org Values close to zero are characteristic of non-aromatic systems. wikipedia.org By calculating NICS values for the dihydropyrazine and phenyl rings in this compound, researchers can probe the electronic delocalization and the degree of aromatic character in different parts of the molecule. The NICSzz-scan, which calculates the NICS value at various points perpendicular to the ring, can provide more detailed information about σ- and π-aromaticity. mdpi.comscispace.com

Investigation of Rotameric Equilibria in Substituted Dihydropyrazines

Computational methods, particularly DFT, are well-suited to investigate rotameric equilibria. By performing PES scans around the bonds connecting the phenyl groups to the dihydropyrazine ring, the relative energies of different rotamers can be calculated. These calculations can identify the most stable conformers and the energy barriers for rotation between them. Experimental techniques like NMR spectroscopy can be used in conjunction with theoretical calculations to characterize the different rotamers present in solution and determine their relative populations. nih.gov Studies on related substituted systems, such as imidazo-[1,2-a]pyrazines, have shown that the stabilization of different rotamers can be influenced by intramolecular interactions like hydrogen bonds, and the relative populations are affected by the strength of these interactions. nih.gov

Derivatization and Functionalization Strategies of the 2,5 Diphenyl 1,4 Dihydropyrazine Core

Introduction of Substituents at Nitrogen Atoms (N-Functionalization)

The presence of two secondary amine functionalities in the 1,4-dihydropyrazine (B12976148) ring offers opportunities for the introduction of a wide range of substituents at the nitrogen atoms. N-functionalization can significantly impact the steric and electronic properties of the molecule, influencing its conformation, stability, and intermolecular interactions. Common N-functionalization strategies include N-alkylation and N-acylation.

N-alkylation introduces alkyl groups onto the nitrogen atoms, which can enhance lipophilicity and modulate biological activity. While direct N-alkylation of 2,5-diphenyl-1,4-dihydropyrazine can be challenging due to potential side reactions, including oxidation to the corresponding pyrazine (B50134), methods developed for related dihydropyrazine (B8608421) systems offer viable approaches. One such method involves the use of N,N'-bis(trimethylsilyl)-1,4-dihydropyrazines as versatile starting materials for the synthesis of alkylpyrazines upon reaction with aldehydes and a fluoride source. This approach could potentially be adapted for the selective mono- or di-N-alkylation of the 2,5-diphenyl derivative.

N-acylation involves the introduction of acyl groups, which can serve as protecting groups or as a means to introduce further functionality. Acylation can influence the electronic nature of the dihydropyrazine ring and participate in hydrogen bonding interactions. While specific examples for this compound are not extensively documented, general methods for the N-acylation of similar heterocyclic systems, such as the use of acyl chlorides or anhydrides under basic conditions, are expected to be applicable. The resulting N,N'-diacyl derivatives may exhibit altered reactivity and stability. For instance, N,N'-diacyl-1,4-dihydropyrazines have been shown to undergo [2+2] photocycloaddition reactions, suggesting a pathway to more complex molecular architectures.

| Functionalization | Reagents and Conditions | Potential Products |

| N-Alkylation | Aldehydes, Tetra(n-butyl)ammonium fluoride (from N,N'-bis(trimethylsilyl) precursor) | N-Alkyl-2,5-diphenyl-1,4-dihydropyrazines |

| N-Acylation | Acyl chlorides, Anhydrides, Base | N-Acyl-2,5-diphenyl-1,4-dihydropyrazines |

Functionalization at Carbon Positions (e.g., C-2, C-3, C-5, C-6)

Functionalization at the carbon atoms of the this compound core can be divided into two main areas: modification of the phenyl substituents and direct functionalization of the dihydropyrazine ring.

A notable strategy for the functionalization of the phenyl groups is the ruthenium(II)-catalyzed multiple ortho-C–H bond activation. This method allows for the direct arylation of the ortho-positions of the phenyl rings, leading to highly conjugated pyrazine derivatives. The nitrogen atoms of the dihydropyrazine ring play a crucial role in directing the catalyst to the ortho-C–H bonds through chelation assistance. This approach provides a powerful tool for extending the π-system of the molecule and introducing diverse aryl substituents with a high degree of regioselectivity.

Direct functionalization of the carbon atoms within the dihydropyrazine ring (C-3 and C-6 positions, as C-2 and C-5 are substituted with phenyl groups) presents a different set of challenges and opportunities. For 2,5-disubstituted 1,4-dihydropyrazine derivatives, functionalization under anionic conditions has been reported. This suggests that deprotonation at the C-3 or C-6 positions could generate a nucleophilic center for reaction with various electrophiles, enabling the introduction of a range of substituents directly onto the heterocyclic core.

| Position | Strategy | Reagents and Conditions | Potential Products |

| Phenyl Rings (ortho-positions) | Ru(II)-catalyzed C-H activation | [RuCl2(p-cymene)]2, Carboxylate, PPh3, Aryl halide | Ortho-arylated this compound derivatives |

| Dihydropyrazine Ring (C-3, C-6) | Anionic functionalization | Strong base (e.g., organolithium), Electrophile | C-3/C-6 substituted this compound derivatives |

Strategies for Formation of Fused and Spirocyclic Systems

The construction of fused and spirocyclic systems based on the this compound core can lead to molecules with complex three-dimensional architectures and novel properties. While direct examples starting from this compound are scarce, strategies developed for related nitrogen heterocycles can provide valuable insights.

The formation of fused rings often involves intramolecular cyclization reactions. For instance, if appropriate functional groups are introduced at the nitrogen or carbon positions of the dihydropyrazine ring, subsequent cyclization could lead to the formation of new rings. Annulation reactions, which build a new ring onto an existing one, are another powerful strategy. For example, cycloaddition reactions involving the diene-like system of the dihydropyrazine ring could be explored for the construction of fused bicyclic systems.

Spirocyclic systems, where two rings share a single atom, can be synthesized through various methods. One common approach involves the reaction of a cyclic ketone with a dinucleophile. In the context of the this compound core, derivatization to introduce a ketone functionality at a suitable position could be a precursor for spirocyclization. For instance, functionalization at the C-3 position to introduce a side chain containing a ketone could be followed by an intramolecular reaction with the N-1 or N-4 nitrogen to form a spiro-piperazine derivative. Another strategy involves multicomponent reactions, which have been successfully employed for the synthesis of novel spiro-2,6-dioxopiperazine and spiro-2,6-pyrazine scaffolds.

Regioselective Derivatization Approaches and their Control

Controlling the regioselectivity of derivatization is paramount for the synthesis of well-defined functional molecules. In the context of the this compound core, several factors can be exploited to achieve regioselective functionalization.

As mentioned earlier, the nitrogen atoms of the dihydropyrazine ring can act as directing groups in transition metal-catalyzed reactions. The chelation-assisted, Ru(II)-catalyzed ortho-C–H arylation of the phenyl rings is a prime example of regiocontrol, selectively functionalizing the positions ortho to the carbon-nitrogen bond. The choice of catalyst, ligands, and reaction conditions can further fine-tune this selectivity.

For functionalization of the dihydropyrazine ring itself, the electronic nature of the existing substituents and the reaction conditions play a crucial role. In the case of N-functionalization, the use of one equivalent of a reagent in the presence of a base could favor mono-substitution over di-substitution. The steric bulk of the N-substituent could also influence the regioselectivity of subsequent reactions at the carbon positions.

In anionic functionalization of the dihydropyrazine ring, the site of deprotonation can be influenced by the presence of directing groups or by the kinetic versus thermodynamic control of the reaction. The choice of the base and the reaction temperature can be critical in achieving the desired regioselectivity.

Coordination Chemistry and Supramolecular Interactions Involving Dihydropyrazine Units

2,5-Diphenyl-1,4-dihydropyrazine as a Ligand in Metal Complexes

While specific, well-characterized metal complexes of this compound are not extensively documented in peer-reviewed literature, its molecular structure suggests significant potential as a versatile ligand in coordination chemistry. The dihydropyrazine (B8608421) ring contains two nitrogen atoms with available lone pairs of electrons, making it a candidate for acting as a bidentate ligand, chelating a single metal center, or as a bridging ligand, linking two or more metal ions to form coordination polymers.

The coordination behavior of pyrazine (B50134) and its derivatives is well-established, often leading to the formation of one-, two-, or three-dimensional coordination polymers. mdpi.compreprints.org For instance, pyrazine-2,5-diyldimethanol has been used to synthesize coordination polymers with various metal halides, where the pyrazine nitrogen and the hydroxyl groups both participate in coordination, resulting in complex supramolecular networks. mdpi.compreprints.org Similarly, 2,5-dimethylpyrazine-1,4-dioxide acts as a bridging ligand to form three-dimensional manganese(II) coordination polymers. researchgate.net

The synthesis of such complexes could potentially be achieved by reacting this compound with various metal salts, such as those of manganese, iron, cobalt, and nickel, which are known to form stable complexes with pyrazine-based ligands. nih.gov Characterization techniques like FTIR spectroscopy would be crucial to confirm coordination, as shifts in the C=N and C-N stretching frequencies would indicate the involvement of the pyrazine nitrogen atoms in bonding with the metal ion. nih.gov

Supramolecular Assemblies Utilizing Dihydropyrazine Scaffolds

The self-assembly of molecules into well-defined, ordered structures through non-covalent interactions is the cornerstone of supramolecular chemistry. Dihydropyrazine scaffolds, including this compound, are excellent candidates for building blocks in such assemblies due to their inherent structural features that promote specific intermolecular interactions. The synthesis of thermally stable 1,4-diaryl-3,5-diphenyl-1,4-dihydropyrazines demonstrates the robustness of this heterocyclic core as a foundational unit for more complex architectures. psu.edu

The formation of these supramolecular structures is governed by a delicate balance of various non-covalent forces, including hydrogen bonding and π-π stacking, which dictate the final crystal packing and macroscopic properties of the material.

Role of Hydrogen Bonding in Directing Self-Assembly and Crystal Packing

Hydrogen bonding is a powerful and directional interaction that plays a pivotal role in crystal engineering. researchgate.netresearchgate.net The this compound molecule possesses two N-H groups, which are excellent hydrogen bond donors. These can form strong N-H···N hydrogen bonds with the nitrogen atoms of adjacent molecules. This interaction can lead to the formation of various supramolecular motifs, such as one-dimensional chains or two-dimensional sheets.

| Donor (D) | Acceptor (A) | Interaction Type | Typical Distance (D···A, Å) | Significance in Crystal Packing |

|---|---|---|---|---|

| N-H | N | Strong, Directional | ~2.9 - 3.2 | Forms primary chains or sheets |

| O-H | N | Strong, Directional | ~2.7 - 2.9 | Links functionalized side chains to pyrazine core |

| O-H | O | Strong, Directional | ~2.6 - 2.8 | Creates water channels or links hydroxylated ligands |

| C-H | O | Weak | ~3.2 - 3.5 | Provides secondary stabilization to the 3D network |

| C-H | Cl/Br | Weak | ~3.5 - 3.8 | Contributes to packing in halide-containing structures |

Investigation of π-π Stacking and other Non-Covalent Interactions in Solid-State Structures

Beyond hydrogen bonding, other non-covalent interactions, particularly those involving aromatic rings, are critical in stabilizing the solid-state structures of compounds like this compound. The molecule's two phenyl groups and the dihydropyrazine ring itself are all π-systems that can participate in various stabilizing interactions.

π-π Stacking: The aromatic phenyl rings can interact with each other via π-π stacking. This can occur in a face-to-face or, more commonly, a parallel-displaced or T-shaped arrangement. These interactions are crucial for organizing the molecules in the crystal lattice, often leading to columnar or layered structures.

Computational Analysis of Non-Covalent Interactions: To quantitatively and qualitatively analyze these weak interactions, modern computational methods are employed. Hirshfeld surface analysis is a powerful tool that maps the intermolecular contacts in a crystal. nih.govscielo.org.mx The surface is colored according to normalized contact distances (dnorm), highlighting regions of close intermolecular contact. Decomposed 2D fingerprint plots derived from the Hirshfeld surface can then quantify the relative contribution of each type of interaction (e.g., H···H, C···H, O···H) to the total crystal packing. scielo.org.mx

For instance, a computational study on N-(diphenylphosphinothioyl)-2-pyrazinecarboxamide, a molecule also containing phenyl and pyrazine rings, used these methods to identify and analyze C-H···S, C-H···O, N-H···N, π···π, and C-H···π interactions. scielo.org.mx The presence of red areas on the dnorm surface indicates close contacts like hydrogen bonds, while characteristic "bow-tie" patterns in the shape index map are indicative of π-π stacking interactions. scielo.org.mx Similar analyses would be invaluable for understanding the solid-state structure of this compound.

| Interaction Type | Description | Expected Structural Influence | Analytical/Computational Tool |

|---|---|---|---|

| π-π Stacking | Interaction between the aromatic rings of phenyl groups or pyrazine rings. | Promotes formation of columns or layers; influences electronic properties. | Single-Crystal X-ray Diffraction, Hirshfeld Surface (Shape Index), NCI-RDG Plots. |

| C-H···π | A C-H bond from one molecule points to the face of an aromatic ring on another. | Cross-links molecular layers or chains, providing 3D stability. | Single-Crystal X-ray Diffraction, Hirshfeld Surface (Fingerprint Plots). |

| N-H···π | The N-H bond of the dihydropyrazine ring interacts with the face of a phenyl ring. | A specific type of hydrogen bond that contributes to packing efficiency. | Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis. |

| H···H Contacts | Van der Waals interactions between hydrogen atoms. | Contribute significantly to the overall packing density, though non-directional. | Hirshfeld Surface (Fingerprint Plots). |

Applications in Advanced Organic Synthesis and Materials Science

2,5-Diphenyl-1,4-dihydropyrazine as a Versatile Building Block for Heterocyclic Compound Synthesis

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its core structure, a six-membered ring containing two nitrogen atoms, provides a reactive scaffold for further chemical transformations. The dihydropyrazine (B8608421) ring can be readily oxidized to the corresponding aromatic pyrazine (B50134), a transformation that is central to many synthetic strategies.

While direct examples of its conversion to a wide array of different heterocyclic systems are not extensively documented in publicly available research, its role as a precursor to substituted pyrazines is well-established. These pyrazine derivatives can then be further modified to create more complex heterocyclic structures. For instance, pyrazines bearing specific functional groups can undergo cyclization reactions to form fused heterocyclic systems. The synthesis of substituted pyrazines often proceeds through the condensation of α-dicarbonyl compounds with 1,2-diamines, where the resulting dihydropyrazine is subsequently oxidized.

Precursors for the Synthesis of Aromatic Pyrazines and Quinoxalines

One of the most prominent applications of this compound is its role as a direct precursor to 2,5-diphenylpyrazine (B189496). The conversion of the dihydropyrazine to the aromatic pyrazine is an oxidative process that can be achieved using various oxidizing agents. This dehydrogenation reaction is a key step in many synthetic routes leading to substituted pyrazines.

The following table summarizes the synthesis of 2,5-diphenylpyrazine from 2-phenylglycinol, showcasing the yields achieved under different reaction conditions.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Cobalt Complex | Stoichiometric Base | - | - | - |

| Manganese Pincer Complex 2 | KH (3 mol%) | Toluene | 150 | 99 |

| Manganese Pincer Complex 2 | KH (3 mol%) | THF | 150 | 90 |

| Manganese Pincer Complex 2 | KH (3 mol%) | 1,4-Dioxane | 150 | 95 |

| Manganese Pincer Complex 2 | KH (3 mol%) | Toluene | 125 | Quantitative |

| PNNH-Mn catalyst 4 | KH (3 mol%) | Toluene | 150 | 23 (at 40% conversion) |

| Complex 5 | KH (3 mol%) | Toluene | 150 | 64 |

| Complex 1 | KH (3 mol%) | Toluene | 150 | 95 |

Data sourced from a study on manganese pincer complex-catalyzed dehydrogenative coupling. acs.org

Furthermore, dihydropyrazines are implicated as intermediates in the synthesis of quinoxalines, another important class of nitrogen-containing heterocyclic compounds. Quinoxalines are typically synthesized through the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org While the direct conversion of a pre-formed this compound to a quinoxaline (B1680401) is not a standard named reaction, the structural relationship suggests its potential as a synthon in quinoxaline synthesis methodologies.

Role in the Construction of Complex Molecular Architectures and Scaffolds

The pyrazine ring, readily accessible from this compound, can serve as a fundamental component in the construction of more elaborate molecular architectures. While specific examples detailing the use of this compound as a starting scaffold for supramolecular assemblies are not widely reported, the inherent properties of the resulting pyrazine unit make it a candidate for such applications. The nitrogen atoms in the pyrazine ring can act as coordination sites for metal ions, enabling the formation of metallosupramolecular structures. nih.gov The planar nature of the aromatic pyrazine ring also allows it to participate in π-π stacking interactions, a key driving force in the self-assembly of complex architectures.

The synthesis of 5H-Imidazol[2,3-b]isoquinoline-1-ethanol-5-one,1,2,3,10b-tetrahydro-, β(S)-phenyl-3(S)-phenyl- has been reported to produce 2,5-diphenylpyrazine as a by-product, indicating the formation of the dihydropyrazine intermediate under the reaction conditions. nih.gov This suggests that under specific synthetic pathways, the this compound core can be integrated into more complex, fused heterocyclic systems.

Potential in the Development of Advanced Functional Materials, including π-Conjugated Systems

The aromatic pyrazine unit derived from this compound holds potential for the development of advanced functional materials, particularly those based on π-conjugated systems. The electron-deficient nature of the pyrazine ring can influence the electronic properties of a larger conjugated molecule, making it a valuable component in materials designed for electronic and optoelectronic applications.

Research into 2,5-di(aryleneethynyl)pyrazine derivatives has demonstrated that the incorporation of a pyrazine core can lower the HOMO-LUMO gap compared to analogous systems without the nitrogen heterocycle. This tuning of the electronic structure is crucial for the design of materials with specific light absorption and emission properties. These pyrazine derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs), where they can act as electron-transporting materials.

While direct studies on polymers synthesized from this compound are limited, the functionalization of the resulting 2,5-diphenylpyrazine opens up possibilities for its incorporation into polymeric structures. The phenyl groups can be functionalized to allow for polymerization reactions, leading to the creation of π-conjugated polymers with the pyrazine unit integrated into the backbone. Such polymers could exhibit interesting conductive or luminescent properties, making them candidates for use in a variety of material science applications.

Biosynthetic Considerations for Dihydropyrazine Derivatives

General Overview of Dihydropyrazine (B8608421) Biosynthetic Pathways in Nature

Dihydropyrazine derivatives are typically not synthesized de novo as a primary metabolic endpoint but rather arise from the modification of key intermediates, most notably 2,5-diketopiperazines (DKPs). These DKPs are cyclic dipeptides formed from the condensation of two α-amino acids. wikipedia.orgnih.gov The biosynthesis of these precursors is a critical starting point for generating the structural diversity observed in pyrazine-containing natural products.

The general pathway can be conceptualized as a two-stage process:

Formation of the Diketopiperazine Scaffold : This involves the creation of the core piperazine-2,5-dione ring from two amino acid building blocks. In the context of 2,5-diphenyl-1,4-dihydropyrazine, the precursor is cyclo(L-Phe-L-Phe), derived from two phenylalanine molecules.

Modification of the DKP Scaffold : Once the DKP is formed, a suite of "tailoring" enzymes can act upon it. These modifications can include oxidation, reduction, and other chemical transformations to yield the final dihydropyrazine product. nih.govresearchgate.netnih.gov For instance, the DKP can be oxidized to a dihydropyrazine or a fully aromatic pyrazine (B50134), which can then be subsequently reduced to a 1,4-dihydropyrazine (B12976148).

The natural occurrence of pyrazines is widespread, and their formation can be both biological and a result of chemical reactions during processes like the heating of food (Maillard reaction). researchgate.net However, in a biological context, specific enzymatic machinery has evolved to control their production.

Enzymatic Pathways Leading to Dihydropyrazine Scaffolds (e.g., Nonribosomal Peptide Synthetases, Cyclodipeptide Synthases)

The enzymatic synthesis of the diketopiperazine precursors to dihydropyrazines is primarily carried out by two major enzyme families: Nonribosomal Peptide Synthetases (NRPSs) and Cyclodipeptide Synthases (CDPSs).

Nonribosomal Peptide Synthetases (NRPSs) are large, modular enzyme complexes that synthesize peptides without the use of ribosomes. cdnsciencepub.com Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. The biosynthesis of a diketopiperazine via an NRPS typically involves a two-module system. Each module selects, activates (via an adenylation domain), and tethers an amino acid to a thiolation domain. A condensation domain then catalyzes peptide bond formation. The release of the dipeptide from the final module often occurs through a spontaneous or enzyme-catalyzed cyclization, yielding the DKP. NRPSs are known to incorporate a wide variety of proteinogenic and non-proteinogenic amino acids, including phenylalanine, which is essential for the formation of the this compound scaffold. cdnsciencepub.com

Cyclodipeptide Synthases (CDPSs) represent a more recently discovered and streamlined pathway for DKP synthesis. mdpi.comnih.gov Unlike the large, multi-domain NRPSs, CDPSs are smaller, single-domain enzymes. They utilize aminoacyl-tRNAs (aa-tRNAs) as their substrates, effectively intercepting these building blocks from the primary metabolic process of ribosomal protein synthesis. mdpi.comnih.gov The catalytic cycle of a CDPS involves the sequential binding of two aa-tRNAs and the formation of the dipeptide, which then cyclizes to release the DKP. mdpi.com

A prominent example directly relevant to the formation of this compound is the enzyme AlbC , which is part of the biosynthetic gene cluster for the antibiotic albonoursin (B1666814) in Streptomyces noursei. cdnsciencepub.comacs.org AlbC specifically catalyzes the formation of cyclo(L-Phe-L-Leu) and has been shown to also produce cyclo(L-Phe-L-Phe) , the direct precursor to this compound. acs.org This demonstrates a clear enzymatic route to the specific diketopiperazine scaffold. A study on the mechanism of AlbC has elucidated the key steps involving the formation of a Phe-enzyme intermediate, followed by the binding of a second tRNA-Phe to form a dipeptidyl enzyme intermediate, which then undergoes intramolecular cyclization. acs.org

Following the formation of the cyclo(L-Phe-L-Phe) scaffold, tailoring enzymes are required to convert it into a dihydropyrazine. In the albonoursin pathway, a cyclic dipeptide oxidase (CDO) , a heterodimeric enzyme complex (AlbA/AlbB), is responsible for introducing α,β-unsaturations into the DKP ring through a two-step dehydrogenation. cdnsciencepub.comnih.gov This oxidation process leads to the formation of a pyrazine ring system. While the albonoursin pathway involves cyclo(L-Phe-L-Leu), similar oxidative enzymes are proposed to act on cyclo(L-Phe-L-Phe) to form 2,5-diphenylpyrazine (B189496). Subsequent reduction of this pyrazine, potentially by a reductase enzyme, would yield this compound. While specific reductases for this final step are not yet fully characterized in this context, the existence of various oxidoreductases in natural product biosynthetic pathways suggests a plausible enzymatic basis for this transformation. nih.gov

Table 1: Key Enzymes in the Biosynthesis of Dihydropyrazine Precursors

| Enzyme Class | Example Enzyme | Substrate(s) | Product | Relevance to this compound |

| Cyclodipeptide Synthase (CDPS) | AlbC | Phenylalanyl-tRNA | cyclo(L-Phe-L-Phe) | Forms the direct diketopiperazine precursor. acs.org |

| Nonribosomal Peptide Synthetase (NRPS) | Dimeric NRPS modules | Phenylalanine, ATP, Coenzyme A | cyclo(L-Phe-L-Phe) | An alternative pathway for forming the diketopiperazine precursor. cdnsciencepub.com |

| Cyclic Dipeptide Oxidase (CDO) | AlbA/AlbB | cyclo(L-Phe-L-Phe) | 2,5-Diphenylpyrazine | Oxidizes the diketopiperazine to the corresponding pyrazine. cdnsciencepub.comnih.gov |

Non-Enzymatic Formation and Rearrangements of Dihydropyrazine Intermediates in Biological Contexts

In addition to well-defined enzymatic pathways, the formation of dihydropyrazines can also occur through non-enzymatic reactions under physiological conditions. These spontaneous reactions are often biomimetic, mirroring the outcomes of enzymatic processes but without the direct involvement of a protein catalyst.

One of the most relevant non-enzymatic routes is the spontaneous dimerization of α-amino aldehydes. It has been demonstrated that α-amino aldehydes derived from amino acids can dimerize and subsequently oxidize in a one-pot operation to yield 2,5-disubstituted pyrazines. researchgate.net In the context of this compound, the precursor would be 2-amino-2-phenylethanal. This aldehyde could be formed in vivo from phenylalanine through various metabolic processes. The dimerization would initially form a dihydropyrazine intermediate, which could then either be trapped or undergo oxidation to the more stable pyrazine. This suggests a plausible biosynthetic route that does not strictly rely on NRPS or CDPS machinery for the initial ring formation. researchgate.net

Furthermore, the formation of the diketopiperazine precursor itself can have a non-enzymatic component. Dipeptides, especially those containing proline or other N-alkylated amino acids, are known to have a propensity for intramolecular cyclization to form DKPs. This spontaneous degradation of linear peptides can be a significant process in biological systems. While the formation of cyclo(L-Phe-L-Phe) from a linear Phe-Phe dipeptide is less favorable than with proline-containing peptides, it can still occur, representing a non-enzymatic entry point into the DKP pool.

The final step, the reduction of a 2,5-diphenylpyrazine to this compound, is less commonly observed as a spontaneous reaction in biological contexts. 1,4-Dihydropyrazines are often unstable and readily oxidized to their aromatic pyrazine counterparts. acs.org Their formation and stability in a biological setting might necessitate a protected environment, such as the active site of an enzyme, or the presence of endogenous reducing agents. While chemical methods for the reduction of pyrazines to dihydropyrazines are well-established, their direct non-enzymatic biological equivalents are not as clearly defined. acs.org It is possible that the dihydropyrazine exists as a transient intermediate in a redox equilibrium with the pyrazine and the fully reduced piperazine.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,5-Diphenyl-1,4-dihydropyrazine and its derivatives?

- Methodology :

- Self-condensation : React chloromethyl oxazinone derivatives (e.g., 3-(chloromethyl)-5,6-dihydro-5,5-dimethyl-1,4-oxazin-2-one) with diisopropylethylamine to yield dihydropyrazine derivatives. This route produces planar, antiaromatic structures (e.g., DDTTA) with moderate stability .

- N,N-Diacylation : Protect the dihydropyrazine core using tert-butoxycarbonyl (Boc) groups. For example, N,N-bis-(tert-butoxycarbonyl)-1,4-dihydropyrazine is synthesized in ~45% yield via Boc protection under mild conditions .

- Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., dichloromethane or chloroform) to minimize decomposition.

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodology :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns and detect tautomerism. Variable-temperature NMR can resolve dynamic processes (e.g., ring puckering) in DMSO-d₆ or CDCl₃ .

- X-ray Crystallography : Resolve crystal structures to analyze planarity and antiaromaticity. For example, CCDC No. 1407713 provides crystallographic data for dihydropyrazine derivatives .